10-Methyl Docetaxel is a chemically modified derivative of the widely used chemotherapeutic agent docetaxel, which is primarily employed in the treatment of various cancers, including breast and non-small cell lung cancer. The modification involves the addition of a methyl group at the 10-position of the docetaxel structure, which potentially enhances its pharmacological properties. This compound is noted for its improved stability and altered pharmacokinetics due to the presence of deuterium at this position, distinguishing it from its parent compound and other taxane derivatives.
10-Methyl Docetaxel is synthesized from docetaxel or its precursors through a series of chemical reactions involving esterification and acylation processes. The synthesis methods are designed to optimize yield and purity, making it suitable for both laboratory research and potential therapeutic applications.
10-Methyl Docetaxel falls under the category of taxanes, a class of diterpenoid compounds known for their ability to inhibit cell division by stabilizing microtubules. It is classified as a synthetic antineoplastic agent due to its application in cancer treatment.
The synthesis of 10-Methyl Docetaxel typically involves several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 10-Methyl Docetaxel includes a complex arrangement typical of taxanes, characterized by multiple rings and functional groups. The presence of the methyl group at the 10-position modifies its spatial configuration, which can influence its interaction with biological targets.
10-Methyl Docetaxel undergoes various chemical reactions that can be categorized as follows:
The choice of reagents and reaction conditions plays a crucial role in determining the efficiency and yield of these reactions:
10-Methyl Docetaxel exerts its antitumor effects by stabilizing microtubules, preventing their depolymerization during cell division. This action disrupts the normal mitotic process, leading to apoptosis in rapidly dividing cancer cells. The incorporation of deuterium enhances metabolic stability, potentially resulting in prolonged drug action compared to non-deuterated analogs.
Relevant data from studies indicate that modifications like those seen in 10-Methyl Docetaxel can lead to significant improvements in pharmacokinetic profiles compared to traditional docetaxel formulations.
Docetaxel (C~43~H~53~NO~14~) is a second-generation taxane derived from 10-deacetylbaccatin III (10-DAB III), a precursor abundantly sourced from renewable Taxus baccata (European yew) needles or the fast-growing Chinese Taxus wallichiana Zucc var mairei clone [1] [3]. Its semi-synthetic nature allows strategic modifications to the core diterpenoid structure, which comprises a tetracyclic taxane skeleton with a signature oxetane ring (D-ring) and ester side chains at C-2, C-4, C-10, and C-13 positions. The C-13 N-tert-butoxycarbonyl-3-phenylisoserine side chain is critical for microtubule-binding affinity, distinguishing docetaxel from paclitaxel [1] [3].
Functionally, docetaxel stabilizes microtubules by binding β-tubulin, accelerating polymerization and suppressing depolymerization. This disrupts mitotic spindle dynamics, arresting cell division at the G2/M phase and inducing apoptosis in rapidly dividing cancer cells. Docetaxel exhibits superior microtubule-stabilizing potency (1.4- to 1.8-fold) and intracellular retention compared to paclitaxel, attributed to optimized side-chain stereochemistry and lipophilicity [1] [3].
Property | Docetaxel | 10-Methyl Docetaxel |
---|---|---|
Molecular Formula | C~43~H~53~NO~14~ | C~44~H~55~NO~14~ |
Molecular Weight (g/mol) | 807.89 | 821.91 |
Key Modification Site | C-7/C-10 hydroxyl | C-10 methyl ether |
CAS Registry Number | 114977-28-5 | 160084-81-1 |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(OC1=O)C)OC(=O)C5=CC=CC=C5)(C)CO4)OC(=O)C6=CC=CC=C6)OC(=O)C@HC@@HC7=CC=CC=C7 | CO[C@@H]1C2=C(C)C@HOC(=O)C@HC@@HC6=CC=CC=C6 |
The C-10 position (adjacent to the C-9 carbonyl) is a hotspot for chemical modification due to its influence on taxane conformation, solubility, and metabolic stability. Key objectives driving C-10 derivatization include:
10-Methyl docetaxel exemplifies this strategy, introducing a methyl ether at C-10 (molecular weight: 821.91 g/mol; CAS: 160084-81-1). The modification retains the bioactive C-13 side chain while altering steric and electronic properties to enhance pharmacokinetics [4] [9].
The development of C-10 modified taxanes emerged in the 1990s–2000s as structure-activity relationship (SAR) studies intensified. Key milestones include:
Compound | C-10 Modification | Development Status | Key Pharmacological Advance |
---|---|---|---|
Docetaxel | Hydroxyl | FDA-approved (1995) | Superior tubulin affinity vs. paclitaxel |
Cabazitaxel | Methoxy | FDA-approved (2010) | Pgp evasion; activity in docetaxel-resistant tumors |
10-Methyl Docetaxel | Methyl ether | Preclinical metabolite | Retained bioactivity; improved metabolic stability |
o(LA)~8~-PTX | Polymer conjugate | Approved (Korea, 2017) | Micellar formulation; no excipient toxicity |
Current research prioritizes 10-methyl docetaxel as a candidate for combination therapies and nanoformulations, particularly for pancreatic, prostate, and multidrug-resistant cancers refractory to first-generation taxanes [3] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: